2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a bromine atom at the 8-position. The unique structure of this compound makes it a valuable entity in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been reported to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction .
Mode of Action
This could result in alterations in the downstream signaling pathways, affecting the overall cellular function .
Biochemical Pathways
Given the potential targets of similar compounds, it can be inferred that the compound may influence pathways related to immune response, cellular metabolism, and signal transduction .
Result of Action
Based on the potential targets of similar compounds, it can be inferred that the compound may have effects on immune response, cellular metabolism, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a suitable brominating agent to introduce the bromine atom at the 8-position. This is followed by the formation of the triazole ring through cyclization reactions. For instance, the reaction of 2-aminopyridine with bromine in the presence of a catalyst such as copper(II) bromide can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been reported as an efficient method for producing triazolopyridines, including this compound, under catalyst-free and additive-free conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The amino group at the 2-position can participate in cyclization reactions to form fused heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Cyclization: Cyclization can be achieved using reagents like hydrazine or hydroxylamine under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed:
- Substituted triazolopyridines with various functional groups.
- Fused heterocyclic compounds with enhanced biological activity.
Scientific Research Applications
2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Organic Synthesis: The compound serves as a building block for synthesizing complex organic molecules and heterocycles.
Material Science: It is utilized in the development of advanced materials, such as light-emitting diodes (LEDs) and organic semiconductors.
Comparison with Similar Compounds
2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds in terms of structure and biological activity:
Similar Compounds:
Uniqueness:
- The presence of the bromine atom at the 8-position imparts unique electronic properties to the compound, enhancing its reactivity and biological activity.
- The amino group at the 2-position allows for further functionalization and derivatization, making it a versatile scaffold for drug design.
Properties
IUPAC Name |
8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFKKFLJJMKVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676926 | |
Record name | 8-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124382-72-4 | |
Record name | 8-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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